![molecular formula C11H8N4S B2704520 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 320416-50-0](/img/structure/B2704520.png)

7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

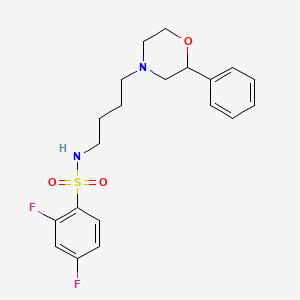

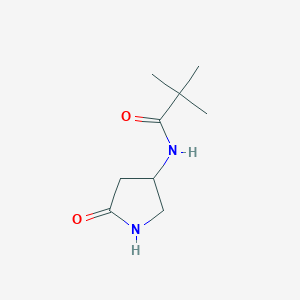

“7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C11H9N5S and a molecular weight of 243.29 . It is used for proteomics research . The compound is part of the polycyclic system containing [1,2,4]triazolo[1,5-a]pyrimidine, which has been reported to have potential therapeutic applications .

Molecular Structure Analysis

The molecular structure of “7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine” consists of a pyrimidine ring fused with a triazole ring, which is further connected to a vinyl group attached to a thienyl ring .Wissenschaftliche Forschungsanwendungen

- Researchers have employed this compound as a reactant for synthesizing ruthenium (II)-Hmtpo complexes. These complexes exhibit intriguing properties and may find applications in catalysis, materials science, or bioinorganic chemistry .

- 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the pyrimidine biosynthesis pathway and is essential for parasite survival. These inhibitors show promise as potential antimalarial agents .

- The compound has been utilized in the Vilsmeier reaction, a versatile synthetic method. By reacting with various carbocycles and heterocycles, it leads to the formation of structurally diverse compounds. Researchers explore these derivatives for their biological activities .

- Investigations have revealed that 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine interacts with HIV TAR RNA (trans-activation response element RNA). Understanding this binding mechanism could aid in developing novel antiviral therapies .

- Thiazolopyrimidine derivatives related to this compound have demonstrated excellent anticancer activity against human cancer cell lines. Specifically, they inhibit cyclin-dependent kinase (CDK) enzymes, leading to apoptosis in cancer cells .

- Scientists use 7-[2-(2-Thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine in proteomics studies. Its unique structure and reactivity make it valuable for investigating protein interactions, post-translational modifications, and cellular signaling pathways .

Ruthenium (II)-Hmtpo Complexes

Dihydroorotate Dehydrogenase Inhibitors with Antimalarial Activity

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

Pharmacological Activity via Binding to HIV TAR RNA

Anticancer Activity and CDK Inhibition

Proteomics Research

Eigenschaften

IUPAC Name |

7-[(E)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S/c1-2-10(16-7-1)4-3-9-5-6-12-11-13-8-14-15(9)11/h1-8H/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUFJJIQNGUTGX-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=NC3=NC=NN23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-3-[4-(morpholinocarbonyl)piperidino]naphthoquinone](/img/structure/B2704441.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2704444.png)

![2-(1-methyl-1H-indol-3-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2704448.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)

![methyl 6-methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B2704451.png)

![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)

![2-chloro-N-{5-[4-(propan-2-yl)phenyl]-1,3,4-thiadiazol-2-yl}pyridine-4-carboxamide](/img/structure/B2704458.png)

![4-{[7-(2-Furylmethyl)-5,6-dimethylpyrrolo[3,2-e]pyrimidin-4-yl]amino}butanoic acid](/img/structure/B2704460.png)